

# A Comparative Guide to AZO and FTO in Solar Cell Performance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Aluminum zinc oxide*

Cat. No.: *B077310*

[Get Quote](#)

In the pursuit of efficient and cost-effective solar energy conversion, the choice of transparent conducting oxide (TCO) is a critical factor influencing the overall performance of solar cells. Among the various TCOs, Aluminum-doped Zinc Oxide (AZO) and Fluorine-doped Tin Oxide (FTO) have emerged as prominent candidates, each offering a unique set of properties. This guide provides an objective comparison of the performance of AZO and FTO in different solar cell architectures, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in the field of solar energy development.

## Key Performance Metrics: A Tabular Comparison

The performance of AZO and FTO as transparent electrodes in solar cells is evaluated based on several key metrics, including Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc). The following tables summarize these parameters for different types of solar cells, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

Table 1: Performance Comparison in Perovskite Solar Cells

| TCO | Deposition Method        | PCE (%) | Voc (V) | Jsc (mA/cm <sup>2</sup> ) | FF (%) | Reference |
|-----|--------------------------|---------|---------|---------------------------|--------|-----------|
| FTO | Commercial               | ~12.3   | -       | -                         | -      | [1]       |
| AZO | Facing-Target Sputtering | 9.5     | -       | -                         | -      | [1]       |
| AZO | On-Axis Sputtering       | 8.2     | -       | -                         | -      | [1]       |

Table 2: Performance Comparison in Dye-Sensitized Solar Cells (DSSCs)

| TCO | Sheet Resistance (Ω/sq) | PCE (%) | Voc (mV) | Jsc (mA/cm <sup>2</sup> ) | FF | Reference |
|-----|-------------------------|---------|----------|---------------------------|----|-----------|
| FTO | 8.5                     | 9.6     | 763      | 34.3                      | -  |           |
| ITO | 52                      | 2.24    | 705      | 7.87                      | -  |           |

Note: While this table compares FTO to ITO, it provides valuable context for the performance of FTO in DSSCs.

Table 3: Performance Comparison in Amorphous Silicon (a-Si:H) Solar Cells

| TCO  | PCE (%) | Voc (V) | Jsc (mA/cm <sup>2</sup> ) | FF (%) | Haze (%) | Reference |
|------|---------|---------|---------------------------|--------|----------|-----------|
| AZO  | -       | 0.80    | 12.9                      | -      | 22.7     | [2]       |
| AGZO | 7.53    | 0.77    | 16.5                      | 59     | 33.9     | [2]       |

Note: This study compares AZO with Aluminum and Gallium co-doped Zinc Oxide (AGZO), highlighting the performance of ZnO-based TCOs.

## Fundamental Properties of AZO and FTO

The performance of a TCO in a solar cell is intrinsically linked to its electrical and optical properties. A desirable TCO exhibits low sheet resistance for efficient charge transport and high optical transmittance to allow maximum light to reach the active layer of the solar cell.

Table 4: General Properties of AZO and FTO

| Property                 | AZO                                                                                        | FTO                                                                                                          |
|--------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Composition              | Aluminum-doped Zinc Oxide<br>(ZnO:Al)                                                      | Fluorine-doped Tin Oxide<br>(SnO <sub>2</sub> :F)                                                            |
| Cost & Abundance         | Lower cost, abundant materials (Zinc, Aluminum) <a href="#">[1]</a><br><a href="#">[3]</a> | More expensive due to tin                                                                                    |
| Thermal Stability        | High thermal stability <a href="#">[3]</a>                                                 | High thermal stability, can withstand temperatures up to 600°C <a href="#">[4]</a> <a href="#">[5]</a>       |
| Toxicity                 | Non-toxic <a href="#">[3]</a>                                                              | Generally considered non-toxic                                                                               |
| Flexibility              | Good for flexible applications <a href="#">[3]</a>                                         | Can be used on flexible substrates, but high processing temperatures can be a limitation <a href="#">[6]</a> |
| Typical Sheet Resistance | ~30 Ω/sq (sputtered on glass)                                                              | 8-11 Ω/sq (commercial) <a href="#">[6]</a>                                                                   |
| Typical Transmittance    | >85% in the visible spectrum <a href="#">[6]</a>                                           | >80% in the visible spectrum <a href="#">[7]</a>                                                             |

## Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing solar cell research. Below are generalized protocols for the deposition of AZO and FTO thin films and the characterization of TCOs and solar cells.

## Deposition of AZO Thin Films via Magnetron Sputtering

Aluminum-doped Zinc Oxide thin films are commonly deposited using radio frequency (RF) magnetron sputtering.

Protocol:

- Substrate Cleaning: Glass or silicon substrates are sequentially cleaned in an ultrasonic bath with deionized water and isopropyl alcohol, each for a duration of 480 seconds. The cleaned substrates are then dried using a thermal blower.[8]
- Target Material: A ceramic target of ZnO doped with 2 wt.% Al<sub>2</sub>O<sub>3</sub> is typically used.[8]
- Deposition Chamber Setup: The sputtering system is evacuated to a base pressure of approximately  $1 \times 10^{-4}$  Pa.[9] The distance between the target and the substrate is maintained at a fixed distance, for instance, 30 mm.[8]
- Sputtering Process: Argon is introduced into the chamber as the sputtering gas at a controlled flow rate (e.g., 1.5 sccm) to achieve a working pressure of around 1 mTorr.[8] An RF power of 100-300 W is applied to the target.[8][9] The deposition time is varied to achieve the desired film thickness.[8] The substrate temperature can be maintained at room temperature or elevated to temperatures such as 240°C to optimize film properties.[8][9]

## Deposition of FTO Thin Films via Spray Pyrolysis

Fluorine-doped Tin Oxide films are often fabricated using the spray pyrolysis technique due to its simplicity and cost-effectiveness.

Protocol:

- Precursor Solution Preparation: A precursor solution is prepared by dissolving a tin source, such as Dibutyltin Diacetate (DBTDA) or Tin (IV) Chloride pentahydrate, in a solvent like ethanol.[7][10] A fluorine doping source, typically Ammonium Fluoride (NH<sub>4</sub>F) dissolved in water, is then added to the tin solution.[7][10]
- Substrate Preparation: Glass substrates are thoroughly cleaned.
- Spraying Process: The precursor solution is sprayed onto the heated glass substrate. The substrate temperature is a critical parameter and is typically maintained between 350°C and

470°C.[3][7] The distance between the spray nozzle and the substrate is optimized to ensure the formation of fine droplets that result in a uniform film.[10] The spraying can be done in a continuous or pulsed mode.[2]

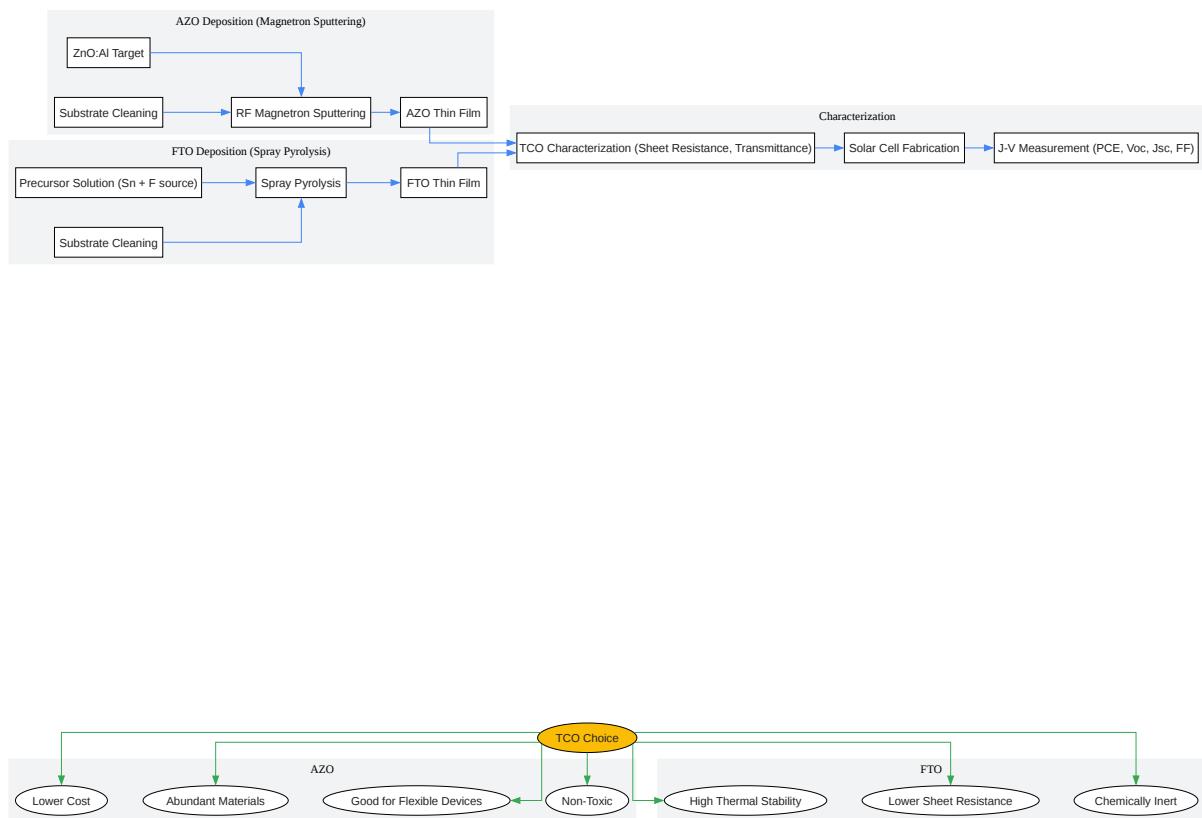
- Post-Deposition Treatment: After deposition, the films may be sintered at elevated temperatures (e.g., 500°C) to improve their crystallinity and conductivity.[7]

## Characterization Methods

### TCO Characterization:

- Sheet Resistance: The sheet resistance of the TCO films is commonly measured using a four-point probe method.[11] This technique involves passing a current through two outer probes and measuring the voltage across two inner probes, which allows for the calculation of sheet resistance while minimizing the influence of contact resistance.[11]
- Optical Transmittance: The optical transmittance of the films is determined using a UV-Vis-NIR spectrophotometer.[12] This measurement quantifies the amount of light that passes through the TCO-coated substrate across a range of wavelengths, which is crucial for assessing its suitability for solar cell applications.[12]

### Solar Cell Performance Characterization:


The performance of the fabricated solar cells is evaluated by measuring their current-voltage (J-V) characteristics under standard test conditions (STC: 1000 W/m<sup>2</sup> irradiance, AM1.5 spectrum, and 25°C cell temperature).[13]

- Power Conversion Efficiency (PCE): This is the primary metric for solar cell performance and is calculated as the ratio of the maximum power output (P<sub>max</sub>) to the incident light power (P<sub>in</sub>).[14]
- Fill Factor (FF): The fill factor is a measure of the "squareness" of the J-V curve and is calculated as the ratio of the maximum power to the product of the open-circuit voltage and short-circuit current.[15]
- Open-Circuit Voltage (V<sub>oc</sub>): This is the maximum voltage a solar cell can produce when no current is being drawn from it.[15]

- Short-Circuit Current Density (Jsc): This is the current density flowing through the solar cell when the voltage across it is zero.[15]

## Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. svc.org [svc.org]
- 2. Fluorine-doped tin oxide films with a high figure of merit fabricated by spray pyrolysis | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. scispace.com [scispace.com]
- 4. msesupplies.com [mesupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spdlab.com [spdlab.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. arpnjournals.org [arpnjournals.org]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. ocw.tudelft.nl [ocw.tudelft.nl]
- 14. ossila.com [ossila.com]
- 15. ossila.com [ossila.com]
- To cite this document: BenchChem. [A Comparative Guide to AZO and FTO in Solar Cell Performance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077310#performance-of-azo-compared-to-fto-in-solar-cells>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)